molecular formula C15H15NO4S2 B4307330 Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B4307330
M. Wt: 337.4 g/mol
InChI Key: AQKBKDLLKWMMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique structure, which combines a thiazole ring with a pyrrole ring and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-halo ketone derivatives under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to its combination of thiazole, pyrrole, and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-8-11(14(17)19-2)12(15(18)20-3)9-7-22-13(16(8)9)10-5-4-6-21-10/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBKDLLKWMMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2N1C(SC2)C3=CC=CS3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.